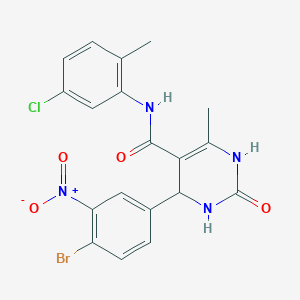![molecular formula C16H24N2O4 B5149507 4-[6-(4-nitrophenoxy)hexyl]morpholine](/img/structure/B5149507.png)
4-[6-(4-nitrophenoxy)hexyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(4-nitrophenoxy)hexyl]morpholine is a chemical compound that has been used in scientific research for various purposes. This compound is also known as NPC-15437 and is a potent inhibitor of the protein kinase C (PKC) enzyme. PKC is involved in many cellular processes, including cell growth and differentiation, and its inhibition by NPC-15437 has been shown to have various biochemical and physiological effects.
Wirkmechanismus
NPC-15437 is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play important roles in signal transduction pathways. PKC is activated by various stimuli, including hormones, growth factors, and neurotransmitters, and its activation leads to the phosphorylation of downstream targets. NPC-15437 binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PKC by NPC-15437 has various biochemical and physiological effects. In cancer cells, the inhibition of PKC leads to the inhibition of cell growth and induction of apoptosis. In neurons, the inhibition of PKC leads to the modulation of synaptic plasticity and memory formation. In vascular smooth muscle cells, the inhibition of PKC leads to the relaxation of blood vessels and the reduction of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NPC-15437 in lab experiments include its high potency and specificity for PKC, which allows for the selective inhibition of PKC without affecting other signaling pathways. The limitations of using NPC-15437 in lab experiments include its potential toxicity and the need for careful optimization of concentration and exposure time to avoid non-specific effects.
Zukünftige Richtungen
There are several future directions for the use of NPC-15437 in scientific research. One direction is the investigation of the role of PKC in other cellular processes, such as immune function and inflammation. Another direction is the development of new PKC inhibitors based on the structure of NPC-15437, which may have improved potency, specificity, and pharmacokinetic properties. Finally, the use of NPC-15437 in combination with other drugs or therapies may have synergistic effects in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-[6-(4-nitrophenoxy)hexyl]morpholine involves the reaction of 4-nitrophenol with 6-bromohexanol in the presence of a base to form 6-(4-nitrophenoxy)hexanol. This intermediate is then reacted with morpholine in the presence of an acid catalyst to form this compound. The synthesis of this compound has been described in several research articles, and the purity and yield of the compound have been optimized for various applications.
Wissenschaftliche Forschungsanwendungen
NPC-15437 has been used in various scientific research applications, including cancer research, neurobiology, and cardiovascular research. In cancer research, NPC-15437 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, NPC-15437 has been used to study the role of PKC in synaptic plasticity and memory formation. In cardiovascular research, NPC-15437 has been used to investigate the role of PKC in vascular smooth muscle contraction and relaxation.
Eigenschaften
IUPAC Name |
4-[6-(4-nitrophenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c19-18(20)15-5-7-16(8-6-15)22-12-4-2-1-3-9-17-10-13-21-14-11-17/h5-8H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEUTVHWGMBRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149430.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5149435.png)
![2-{4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole trifluoroacetate](/img/structure/B5149437.png)

![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5149449.png)

![4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5149455.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5149461.png)
![2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5149487.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149493.png)
![2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5149514.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide](/img/structure/B5149515.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5149528.png)
![N-{2-[(4-methylphenyl)thio]ethyl}methanesulfonamide](/img/structure/B5149536.png)
